
(+)-Mono-(1,2,2-trimethylpropyl) phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Mono-(1,2,2-trimethylpropyl) phthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is characterized by the presence of a phthalate group attached to a 1,2,2-trimethylpropyl moiety. Phthalates are commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Mono-(1,2,2-trimethylpropyl) phthalate typically involves the esterification of phthalic anhydride with 1,2,2-trimethylpropyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Phthalic anhydride+1,2,2-trimethylpropyl alcoholacid catalyst(+)-Mono-(1,2,2-trimethylpropyl) phthalate+water
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a continuous flow reactor to maximize efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality phthalate esters.
Chemical Reactions Analysis
Types of Reactions
(+)-Mono-(1,2,2-trimethylpropyl) phthalate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and 1,2,2-trimethylpropyl alcohol.
Transesterification: The ester group can be exchanged with another alcohol in the presence of a catalyst, forming a different phthalate ester.
Oxidation: The compound can be oxidized under specific conditions to form phthalic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide or sulfuric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Major Products Formed
Hydrolysis: Phthalic acid and 1,2,2-trimethylpropyl alcohol.
Transesterification: Different phthalate esters.
Oxidation: Phthalic acid derivatives.
Scientific Research Applications
(+)-Mono-(1,2,2-trimethylpropyl) phthalate has various applications in scientific research, including:
Chemistry: Used as a plasticizer in the study of polymer properties and behaviors.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential impact on human health, particularly in relation to its presence in medical devices and consumer products.
Industry: Utilized in the production of flexible plastics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (+)-Mono-(1,2,2-trimethylpropyl) phthalate involves its interaction with biological molecules, particularly enzymes and receptors. It is known to modulate the activity of certain enzymes involved in lipid metabolism and can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. The molecular targets and pathways involved include:
Enzymes: Lipases and esterases that hydrolyze the ester bond.
Receptors: Hormone receptors such as estrogen receptors, which can be affected by the compound’s structural similarity to natural hormones.
Comparison with Similar Compounds
(+)-Mono-(1,2,2-trimethylpropyl) phthalate can be compared with other phthalate esters, such as:
- Diethyl phthalate (DEP)
- Dibutyl phthalate (DBP)
- Di(2-ethylhexyl) phthalate (DEHP)
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which influences its physical and chemical properties, as well as its biological activity. Compared to other phthalates, it may exhibit different levels of plasticizing efficiency, toxicity, and environmental persistence.
Similar Compounds
- Diethyl phthalate (DEP) : Used as a plasticizer and in personal care products.
- Dibutyl phthalate (DBP) : Commonly used in adhesives and coatings.
- Di(2-ethylhexyl) phthalate (DEHP) : Widely used in medical devices and flexible PVC products.
Properties
CAS No. |
84489-36-1 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(3,3-dimethylbutan-2-yloxycarbonyl)benzoic acid |
InChI |
InChI=1S/C14H18O4/c1-9(14(2,3)4)18-13(17)11-8-6-5-7-10(11)12(15)16/h5-9H,1-4H3,(H,15,16) |
InChI Key |
XDYJXSYQEHXZHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C)OC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


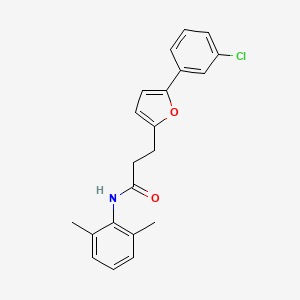
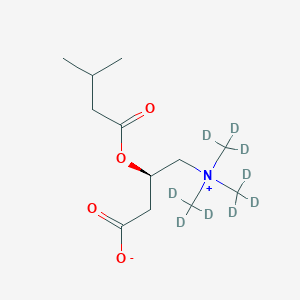
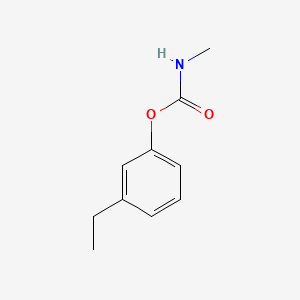

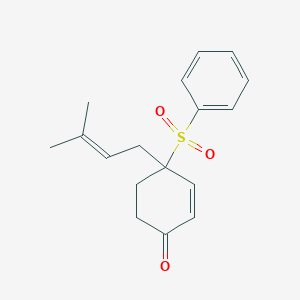
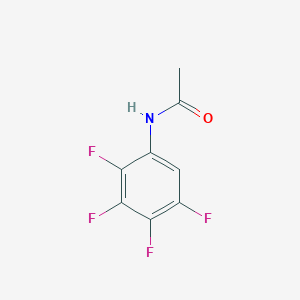





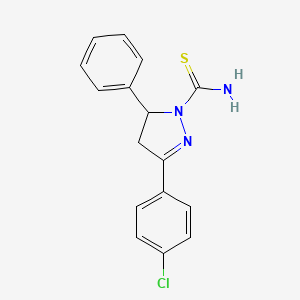
![4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11941332.png)

